5-Bromo-7-(4-methoxybenzyl)-4-methylindane
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Overview
Description
5-Bromo-7-(4-methoxybenzyl)-4-methylindane is a synthetic organic compound that belongs to the indane family. Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine atom at the 5th position, a methoxybenzyl group at the 7th position, and a methyl group at the 4th position on the indane scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(4-methoxybenzyl)-4-methylindane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxybenzylation: The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The methyl group at the 4th position can be introduced using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(4-methoxybenzyl)-4-methylindane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Dehalogenated indane derivatives
Substitution: Methoxy-substituted indane derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(4-methoxybenzyl)-4-methylindane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methoxy-7-methylindane
- 7-(4-Methoxybenzyl)-4-methylindane
- 5-Bromo-7-(4-methoxyphenyl)-4-methylindane
Uniqueness
5-Bromo-7-(4-methoxybenzyl)-4-methylindane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-7-[(4-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO/c1-12-16-4-3-5-17(16)14(11-18(12)19)10-13-6-8-15(20-2)9-7-13/h6-9,11H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFMNCBCFRZLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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